molecular formula C12H25I B1195088 1-Iodododecane CAS No. 4292-19-7

1-Iodododecane

Cat. No.: B1195088
CAS No.: 4292-19-7
M. Wt: 296.23 g/mol
InChI Key: GCDPERPXPREHJF-UHFFFAOYSA-N
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Description

C₁₂H₂₅I . It is a clear, colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis . The compound is characterized by its long carbon chain and the presence of an iodine atom, making it a valuable reagent in various chemical reactions.

Mechanism of Action

Target of Action

1-Iodododecane is a simple alkyl iodideIt can participate in various chemical reactions, particularly those involving nucleophilic substitution .

Mode of Action

In chemical reactions, this compound often acts as an alkylating agent. For instance, in the presence of a strong base, it can undergo nucleophilic substitution reactions with various nucleophiles . The iodine atom on the this compound molecule is a good leaving group, which makes it susceptible to attack by nucleophiles.

Result of Action

The primary result of this compound’s action in a chemical reaction is the transfer of the dodecyl group to a nucleophile. This can result in the formation of new carbon-carbon bonds, enabling the synthesis of more complex organic molecules .

Biochemical Analysis

Biochemical Properties

1-Iodododecane plays a significant role in biochemical reactions, particularly in the synthesis of dodecylated graphite and alkyl-functionalized single-walled carbon nanotubes . It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. For instance, it has been used in SmI₂-mediated coupling reactions with ketones, demonstrating its utility in complex organic syntheses . The interactions of this compound with biomolecules are primarily through covalent bonding, which is crucial for its role in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the lipid bilayer of cell membranes due to its hydrophobic nature, potentially altering membrane fluidity and permeability . This can impact cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and enzymes . This can lead to enzyme inhibition or activation, depending on the specific target and context. For example, in SmI₂-mediated reactions, this compound facilitates the formation of carbon-carbon bonds by acting as an electrophile . These molecular interactions are critical for its biochemical activity and applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is relatively stable under standard conditions but can degrade when exposed to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings where it may accumulate in cell membranes and affect their properties . Understanding these temporal effects is essential for its effective use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining safe and effective usage levels in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of iodinated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The role of this compound in these pathways highlights its importance in metabolic studies and its potential impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion due to its hydrophobic nature . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. This distribution is essential for its biological activity, as it determines the sites of action and potential effects on cellular function.

Subcellular Localization

This compound primarily localizes to the lipid bilayer of cell membranes due to its hydrophobic properties . This localization can affect its activity and function, as it may interact with membrane-bound proteins and enzymes. Additionally, post-translational modifications or targeting signals may direct this compound to specific organelles, further influencing its biochemical effects.

Preparation Methods

1-Iodododecane can be synthesized through several methods:

    Synthetic Routes: One common method involves the reaction of dodecanol with iodine and phosphorus trichloride.

    Industrial Production: Industrially, this compound can be produced by the iodination of dodecane using iodine and a suitable catalyst.

Comparison with Similar Compounds

1-Iodododecane can be compared with other similar compounds, such as:

This compound stands out due to its high reactivity, making it a versatile reagent in organic synthesis and various industrial applications.

Properties

IUPAC Name

1-iodododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDPERPXPREHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049302
Record name 1-Iodododecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4292-19-7
Record name 1-Iodododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4292-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecane, 1-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-IODODODECANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9285
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Record name Dodecane, 1-iodo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Iodododecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodododecane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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